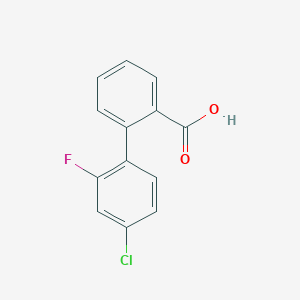

2-(4-Chloro-2-fluorophenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloro-2-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTDOZHUPIWPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518644-27-3 | |

| Record name | 2-(4-chloro-2-fluorophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding alcohols or ketones .

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-2-fluorophenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Halogen Substitution Effects

- 4-(4-Chloro-2-fluorophenyl)benzoic acid (BA-4118) : A positional isomer where the substituents are on the para-position of the benzoic acid ring. This structural variation alters dipole moments and steric interactions compared to the ortho-substituted target compound .

- 4-(3-Chloro-4-fluorophenyl)benzoic acid : Features chloro and fluoro groups in the 3- and 4-positions, respectively. The differing halogen positions reduce electronic withdrawal effects compared to the target compound’s 4-chloro-2-fluoro configuration .

- 2-(4-Fluorobenzoyl)benzoic acid : Contains a ketone group (benzoyl) instead of a phenyl ring. The 4-fluoro substitution enhances electron-withdrawing effects but lacks the chloro substituent, reducing hydrophobicity .

Functional Group Variations

- 2-(4-Chloro-2-methoxyphenyl)benzoic acid : Replaces fluorine with a methoxy group, introducing electron-donating properties. This substitution increases solubility in polar solvents but reduces lipid membrane permeability compared to the fluoro analogue .

- 2-(2-(4-Chlorophenyl)acetyl)benzoic acid : Features an acetyl group instead of a fluorophenyl ring. The acetyl moiety enhances metabolic lability but reduces aromatic stacking interactions critical for receptor binding .

Physicochemical Properties and Extraction Efficiency

- Extraction Rates: Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit higher distribution coefficients (m) in emulsion liquid membranes. The target compound’s chloro and fluoro substituents likely enhance its extraction efficiency compared to acetic acid but may lag behind phenol due to reduced diffusivity .

- Solubility : Fluorine’s electronegativity increases polarity, improving aqueous solubility relative to purely chloro-substituted analogues (e.g., 2-(4-chlorophenyl)benzoic acid). However, the chloro group counterbalances this effect, making the compound less soluble than methoxy-substituted variants .

Biologische Aktivität

2-(4-Chloro-2-fluorophenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Chloro-2-fluorophenyl)benzoic acid is . Its structure consists of a benzoic acid moiety substituted with a chlorinated and fluorinated phenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(4-Chloro-2-fluorophenyl)benzoic acid. For instance, a set of cinnamic acid derivatives was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that structural features such as halogen substitutions can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against S. aureus | MIC (µM) against MRSA |

|---|---|---|

| Compound A | 25.9 | 12.9 |

| Compound B | 50 | 30 |

| 2-(4-Chloro-2-fluorophenyl)benzoic acid | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined in current literature.

Anti-inflammatory Potential

The anti-inflammatory effects of 2-(4-Chloro-2-fluorophenyl)benzoic acid have been investigated through its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). In vitro studies showed that certain derivatives could attenuate lipopolysaccharide-induced NF-κB activation, which is a critical pathway in inflammatory responses .

The inhibition of NF-κB may occur through direct interaction with the transcription factor or by modulating its signaling pathways. The presence of lipophilic substituents in the compound's structure appears to enhance its ability to cross cell membranes and exert these effects .

Case Studies

- Cytotoxicity Studies : In a study examining the cytotoxic effects of structurally related compounds on human cancer cell lines, it was found that certain substitutions on the phenyl ring significantly influenced cell viability. For example, compounds with a combination of chlorine and fluorine showed varying degrees of cytotoxicity depending on their structural configuration .

- Comparative Analysis : A comparative analysis between various benzoic acid derivatives indicated that those with halogen substitutions exhibited better antimicrobial and anti-inflammatory activities than their unsubstituted counterparts. This suggests that the specific arrangement and type of substituents play a crucial role in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Chloro-2-fluorophenyl)benzoic acid?

- Methodology :

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 2-bromobenzoic acid) and a fluorinated aryl boronic acid (e.g., 4-chloro-2-fluorophenylboronic acid) under palladium catalysis. Optimize reaction conditions (temperature, solvent, ligand) to enhance yield .

- Post-functionalization : Start with 2-fluorobenzoic acid and introduce the 4-chloro-2-fluorophenyl group via Friedel-Crafts acylation or nucleophilic substitution, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Monitor regioselectivity using NMR and LC-MS to confirm structural integrity.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : Assign peaks using , , and -NMR. The fluorine environment at the 2-position will show distinct splitting patterns due to coupling with adjacent protons .

- FT-IR : Confirm carboxylic acid functionality (broad O-H stretch ~2500–3000 cm, C=O stretch ~1680 cm) and aryl C-Cl/C-F bonds (600–800 cm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M-H] at m/z 268.0 (calculated for CHClF O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.